![molecular formula C23H30N2O B3876901 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime](/img/structure/B3876901.png)
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime
Overview
Description
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime (MPDPH) is a chemical compound that has been extensively studied for its potential applications in scientific research. MPDPH is a member of the oxime family of compounds, which are known for their ability to bind to metal ions and form stable complexes. In
Scientific Research Applications
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime is as a chelating agent for metal ions. 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron. These complexes have been used in a variety of applications, including catalysis, electrochemistry, and metal ion sensing.
Mechanism of Action
The mechanism of action of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime is not fully understood, but it is thought to involve the formation of stable complexes with metal ions. The ability of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime to bind to metal ions is due to the presence of the oxime functional group, which is capable of forming strong coordination bonds with metal ions.
Biochemical and Physiological Effects
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime is its ability to form stable complexes with metal ions. This makes it a useful tool for a variety of applications in scientific research. However, one limitation of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime is its relatively low solubility in water, which can make it difficult to work with in some applications.
Future Directions
There are many potential future directions for research on 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime. One area of interest is the development of new applications for 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime as a chelating agent for metal ions. This could include applications in catalysis, electrochemistry, and metal ion sensing. Another area of interest is the development of new synthesis methods for 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime that are more efficient and environmentally friendly. Finally, there is potential for the development of new derivatives of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinone oxime with improved properties for specific applications.
properties
IUPAC Name |
(NZ)-N-(1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-3-4-7-16-20-21(24-26)17-22(18-12-8-5-9-13-18)25(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20,22-23,26H,3-4,7,16-17H2,1-2H3/b24-21- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMIEBMZQZLFKK-FLFQWRMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC\1C(N(C(C/C1=N/O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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